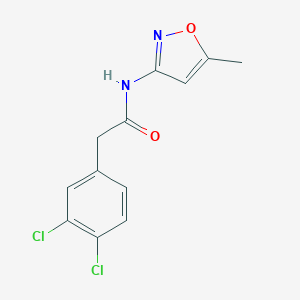

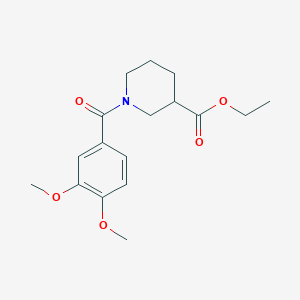

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate, also known as EDP-106, is a chemical compound that has gained interest in the field of scientific research due to its potential therapeutic properties.

Wirkmechanismus

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate works by inhibiting the activity of enzymes that are involved in the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease. It also has antioxidant properties, which may help to reduce oxidative stress in the brain.

Biochemical and Physiological Effects:

Studies have shown that Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect neurons from damage and reduce inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate in lab experiments is its specificity for the target enzymes involved in the production of amyloid beta. However, its efficacy and safety in humans have not yet been fully established, and further research is needed to determine its potential as a therapeutic agent.

Zukünftige Richtungen

There are several potential future directions for research on Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of amyloid beta production. Another potential direction is the investigation of Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate's effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosing and safety profile of Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate in humans.

In conclusion, Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate is a promising compound that has shown potential for the treatment of neurological disorders. Its specificity for the target enzymes involved in the production of amyloid beta makes it an attractive candidate for further research. However, its efficacy and safety in humans have not yet been fully established, and additional studies are needed to determine its potential as a therapeutic agent.

Synthesemethoden

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of piperidine with 3,4-dimethoxybenzoyl chloride, followed by esterification with ethyl alcohol. The final product is a white crystalline powder that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate has been studied extensively for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects, which may help to prevent or slow the progression of these diseases.

Eigenschaften

Produktname |

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate |

|---|---|

Molekularformel |

C17H23NO5 |

Molekulargewicht |

321.4 g/mol |

IUPAC-Name |

ethyl 1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C17H23NO5/c1-4-23-17(20)13-6-5-9-18(11-13)16(19)12-7-8-14(21-2)15(10-12)22-3/h7-8,10,13H,4-6,9,11H2,1-3H3 |

InChI-Schlüssel |

UUIWMCVZJJZGEW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)OC |

Kanonische SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

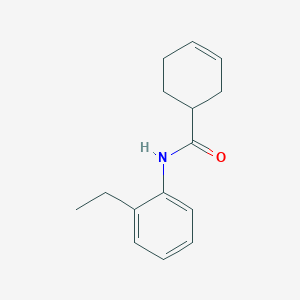

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)

![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)

![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)

![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)

![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)

![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)